1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride
Description
1-(2,6-Difluoro-3-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative with a hydrochloride salt. Its structure features a methyl group at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring, which influence its electronic and steric properties. Key identifiers include synonyms such as 2,6-Difluoro-3-methylbenzenemethanamine hydrochloride and registry numbers like DTXSID80378911 and SCHEMBL2849049 . Limited publicly available data on its synthesis, pharmacokinetics, or specific applications suggest it may be a research intermediate or a candidate for structure-activity relationship (SAR) studies.
Properties
CAS No. |
518357-41-0 |
|---|---|
Molecular Formula |
C8H10ClF2N |
Molecular Weight |
193.62 g/mol |
IUPAC Name |
(2,6-difluoro-3-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5-2-3-7(9)6(4-11)8(5)10;/h2-3H,4,11H2,1H3;1H |
InChI Key |
JHKJEFMTELFCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Effects on Reactivity and Solubility :
- The 2,6-difluoro-3-methyl substitution in the target compound enhances lipophilicity compared to dopamine HCl’s polar 3,4-dihydroxy groups. This difference likely reduces aqueous solubility but improves membrane permeability, a critical factor in drug design .
- In contrast, diphenhydramine HCl’s diphenylmethoxy group contributes to its high molecular weight and prolonged half-life, enabling CNS penetration for sedative effects .
Pharmacological Potential: Dopamine HCl’s catechol structure enables receptor binding (e.g., dopamine D1/D2 receptors), whereas the target compound’s fluorine and methyl groups may favor interactions with fluorophilic enzyme pockets or adrenergic receptors . The 6-bromo-2-fluoro-3-methylaniline HCl (Table 1) shares halogenation with the target compound but lacks the methanamine backbone, limiting direct pharmacological parallels .
This contrasts with dopamine HCl’s focus on endogenous signaling .
Research Findings and Limitations
- Structural Analogues in Drug Discovery : Fluorinated benzylamines like the target compound are increasingly explored in kinase inhibitor design, leveraging fluorine’s electronegativity to modulate binding affinity .
- Toxicity and Stability: Unlike diphenhydramine HCl, which has well-documented safety profiles, the target compound’s toxicity remains uncharacterized. Preliminary analogs suggest halogenated arylalkylamines may exhibit higher hepatotoxicity than non-halogenated variants .
- Gaps in Data: No peer-reviewed studies directly address the target compound’s biological activity or stability. Most inferences derive from structural analogs or computational modeling.
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